2-(Pyrrolidin-2-ylidene)-1H-indene-1,3(2H)-dione
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Overview
Description
2-(Pyrrolidin-2-ylidene)-1H-indene-1,3(2H)-dione is a heterocyclic compound that features a pyrrolidine ring fused to an indene-1,3-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-2-ylidene)-1H-indene-1,3(2H)-dione can be achieved through a formal Huisgen 1,3-dipolar cycloaddition reaction. This involves the use of hydrogen-bond-assisted azomethine ylides, which are generated from 2-(benzylamino)-2-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)acetonitriles. These ylides undergo cycloaddition with β-bromo-β-nitrostyrenes to afford highly substituted pyrrolidin-2-ylidene derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be adapted for larger-scale production by optimizing reaction conditions such as temperature, solvent, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
2-(Pyrrolidin-2-ylidene)-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction may produce various reduced forms of the compound.
Scientific Research Applications
2-(Pyrrolidin-2-ylidene)-1H-indene-1,3(2H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-2-ylidene)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with enzymes, receptors, and other biomolecules, leading to various biological responses. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
2-(Pyrrolidin-2-ylidene)acetonitriles: These compounds share a similar pyrrolidine structure and exhibit comparable chemical properties.
Pyrrol-2-ylidenes: These compounds are structurally related and undergo similar chemical reactions.
Uniqueness
2-(Pyrrolidin-2-ylidene)-1H-indene-1,3(2H)-dione is unique due to its specific indene-1,3-dione structure fused with a pyrrolidine ring
Properties
CAS No. |
62686-93-5 |
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Molecular Formula |
C13H11NO2 |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
2-(3,4-dihydro-2H-pyrrol-5-yl)-3-hydroxyinden-1-one |
InChI |
InChI=1S/C13H11NO2/c15-12-8-4-1-2-5-9(8)13(16)11(12)10-6-3-7-14-10/h1-2,4-5,15H,3,6-7H2 |
InChI Key |
JMBKJKZQNSDFQW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=NC1)C2=C(C3=CC=CC=C3C2=O)O |
Origin of Product |
United States |
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